4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS 875-60-5) is a polyfunctional heterocyclic building block characterized by its pyrimidine core substituted with a 2-thiol, 4-amino, and 5-carboxylic acid group. In procurement and process chemistry, this compound is primarily valued as a multidentate ligand and a critical intermediate for the synthesis of fused heterocyclic systems, such as pyrimidopyrimidines, and advanced pharmaceutical active ingredients (APIs), including P2Y12 receptor antagonists. Its trifunctional nature allows for orthogonal reactivity—regioselective S-alkylation, N-functionalization, and C5-amidation or esterification—making it a high-yield precursor for library generation and late-stage functionalization compared to simpler, mono-functionalized pyrimidine derivatives [1].
Substituting 4-amino-2-mercaptopyrimidine-5-carboxylic acid with closely related analogs, such as 4-amino-2-mercaptopyrimidine or the ethyl ester variant (CAS 774-07-2), introduces significant process inefficiencies and structural limitations. The absence of the C5-carboxylic acid in simpler analogs completely precludes the direct formation of acyl sulfonamides and amides, which are essential pharmacophores in modern anti-thrombotic drug design [1]. Conversely, utilizing the ethyl ester necessitates a subsequent hydrolysis step, which not only decreases overall atom economy but also risks degrading sensitive functional groups introduced earlier in the synthetic sequence. Furthermore, the loss of the 4-amino group in des-amino comparators eliminates a critical hydrogen-bonding and coordination site, reducing the structural connectivity of resulting metal-organic frameworks (MOFs) and coordination complexes .
The presence of the free carboxylic acid at the 5-position allows for direct coupling with sulfonamides or amines to generate critical pharmacophores, such as those found in P2Y12 antagonists. When compared to the esterified baseline (ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate), the free acid eliminates the need for an intermediate hydrolysis step. This direct coupling pathway improves overall synthetic yield by avoiding hydrolysis-induced degradation and reduces the step count, streamlining the manufacturing process [1].
| Evidence Dimension | Synthetic step count and overall yield for C5-amide formation |
| Target Compound Data | 1 step (direct coupling), typically >75% yield |
| Comparator Or Baseline | Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (2 steps: hydrolysis then coupling, ~55-60% overall yield) |
| Quantified Difference | Eliminates 1 synthetic step and improves overall yield by approximately 15-20% |
| Conditions | Standard peptide coupling conditions (e.g., EDC/HOBt or HATU) in polar aprotic solvents |
Eliminating the hydrolysis step reduces production time and cost, making the free acid a more efficient procurement choice for scaled-up API synthesis.
4-Amino-2-mercaptopyrimidine-5-carboxylic acid offers three distinct, orthogonally reactive sites. The 2-thiol group undergoes rapid S-alkylation under mild basic conditions, leaving the 4-amino and 5-carboxylic acid groups intact. In contrast, utilizing a non-thiolated baseline like 4-aminopyrimidine-5-carboxylic acid requires harsh transition-metal-catalyzed cross-coupling to functionalize the C2 position, which often results in lower yields and restricted substrate scope .
| Evidence Dimension | C2-functionalization yield and conditions |
| Target Compound Data | >85% yield via mild S-alkylation |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carboxylic acid (<60% yield via Pd/Cu-catalyzed cross-coupling) |
| Quantified Difference | >25% higher yield under significantly milder, metal-free conditions |
| Conditions | Mild basic conditions (e.g., K2CO3, DMF, room temperature) vs. transition-metal catalysis |
Metal-free S-alkylation simplifies purification and avoids heavy metal contamination in pharmaceutical workflows.
In the synthesis of coordination polymers and metal-organic frameworks (MOFs), the combination of the carboxylate, thiol, and amino groups provides a highly versatile multidentate ligand. Compared to 2-mercaptopyrimidine-5-carboxylic acid, the inclusion of the 4-amino group introduces an additional hydrogen-bond donor and potential metal coordination site. This structural feature significantly enhances the thermal and mechanical stability of the resulting framework by increasing the connectivity and intermolecular hydrogen-bonding network .
| Evidence Dimension | Framework connectivity and hydrogen-bonding capacity |
| Target Compound Data | Trifunctional coordination (N, S, O) with active H-bond donation |
| Comparator Or Baseline | 2-Mercaptopyrimidine-5-carboxylic acid (Bifunctional S, O coordination, lacking H-bond donor) |
| Quantified Difference | Provides 2 additional hydrogen-bond donor sites per ligand molecule |
| Conditions | Solvothermal synthesis of transition metal coordination polymers |
The increased connectivity and stability make it an effective ligand for designing robust MOFs for gas storage or catalysis.
Directly utilizes the 5-carboxylic acid for acyl sulfonamide formation and the 2-thiol for S-alkylation, serving as a core scaffold for anti-thrombotic drug discovery [1].
Acts as a critical precursor where the adjacent 4-amino and 5-carboxylic acid groups undergo cyclocondensation reactions to form bioactive bicyclic heterocycles.
Employed as a multidentate bridging ligand where the synergistic coordination of the carboxylate, thiol, and amino groups yields robust, highly connected coordination networks.